molecular formula C18H19NO7S B11122920 4-{[4-(2,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid

4-{[4-(2,4-Dimethoxyphenyl)-3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B11122920
M. Wt: 393.4 g/mol
InChI Key: DJZFWCFFPSFDLM-UHFFFAOYSA-N
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Description

3-{[4-(2,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a dimethoxyphenyl group and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a series of reactions, including the cyclization of appropriate precursors under controlled conditions. The dimethoxyphenyl group and the methoxycarbonyl group are then introduced through substitution reactions, often using reagents such as dimethoxybenzene and methoxycarbonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-{[4-(2,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: Shares the dimethoxyphenyl group but lacks the thiophene ring and methoxycarbonyl group.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the dimethoxyphenyl and methoxycarbonyl groups.

Uniqueness

3-{[4-(2,4-DIMETHOXYPHENYL)-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H19NO7S

Molecular Weight

393.4 g/mol

IUPAC Name

4-[[4-(2,4-dimethoxyphenyl)-3-methoxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C18H19NO7S/c1-24-10-4-5-11(13(8-10)25-2)12-9-27-17(16(12)18(23)26-3)19-14(20)6-7-15(21)22/h4-5,8-9H,6-7H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

DJZFWCFFPSFDLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCC(=O)O)OC

Origin of Product

United States

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